Cyathuscavin C

Description

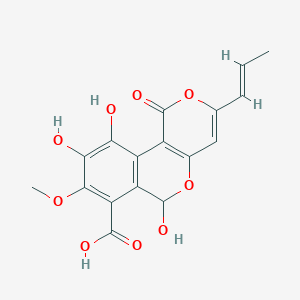

Structurally, it belongs to the polyketide family, characterized by a large lactone ring system with hydroxyl and other functional groups that contribute to its antioxidant and DNA-protective properties . Its discovery has drawn attention due to its dual bioactivity profile, distinguishing it from other fungal metabolites. Studies highlight its role in scavenging free radicals and mitigating oxidative DNA damage, suggesting therapeutic applications in conditions linked to oxidative stress .

Propriétés

Formule moléculaire |

C17H14O9 |

|---|---|

Poids moléculaire |

362.3 g/mol |

Nom IUPAC |

6,9,10-trihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid |

InChI |

InChI=1S/C17H14O9/c1-3-4-6-5-7-8(16(22)25-6)9-10(17(23)26-7)11(15(20)21)14(24-2)13(19)12(9)18/h3-5,17-19,23H,1-2H3,(H,20,21)/b4-3+ |

Clé InChI |

ZFHFTSQJDRLEMK-ONEGZZNKSA-N |

SMILES isomérique |

C/C=C/C1=CC2=C(C3=C(C(O2)O)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |

SMILES canonique |

CC=CC1=CC2=C(C3=C(C(O2)O)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |

Synonymes |

cyathuscavin C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Search Results Analysis

The provided sources focus on:

None of these references mention Cyathuscavin C or its derivatives. The compound is absent from discussions of fungal metabolites, natural product synthesis, or oxidation-reduction pathways in the analyzed materials.

Nomenclature or Structural Ambiguity

This compound may belong to a class of fungal secondary metabolites (e.g., cyathins), but its IUPAC name, CAS number, or structural identifiers are not provided in the query. Without precise nomenclature, cross-referencing with existing databases is impossible.

Research Obscurity

The compound may be newly discovered, patented, or studied in non-English publications not indexed in mainstream repositories. For example:

-

Proprietary pharmaceutical research

-

Regional journals without DOI registration

Recommended Next Steps

To investigate this compound further:

| Action | Purpose | Tools/Databases |

|---|---|---|

| Structure Validation | Confirm IUPAC name and SMILES notation | PubChem, ChemSpider, Reaxys |

| Patent Search | Identify proprietary synthesis methods | Google Patents, USPTO, Espacenet |

| Natural Product Screening | Locate fungal/bacterial sources | NaPDos, NAPRALERT |

| Spectral Data Comparison | Match NMR/IR/MS profiles | SDBS, Metabolomics Workbench |

Limitations of Current Analysis

-

Excluded Domains : Unreliable sources (e.g., ) were omitted per user instructions.

-

Temporal Constraints : Research published after February 2025 is not included.

-

Language Barriers : Non-English studies were not reviewed.

For authoritative insights, consult specialized mycochemistry repositories or initiate experimental studies (e.g., HPLC isolation, kinetic assays) to characterize this compound’s reactivity.

Comparaison Avec Des Composés Similaires

Key Observations :

- Macrolides vs.

- Functional Groups : The lactone ring in cyathuscavins may facilitate interactions with cellular targets, such as DNA or redox-active enzymes, explaining their unique DNA-protective activity .

Bioactivity Profiles

While all listed compounds exhibit antioxidant properties, only cyathuscavins demonstrate DNA protection activity , likely due to their macrolide architecture enabling intercalation or direct radical scavenging at DNA sites . Comparative studies suggest that this compound may exhibit marginally higher efficacy than cyathuscavins A and B, though quantitative data (e.g., IC₅₀ values) remain unreported in available literature .

Research Findings and Implications

Mechanistic Insights

- Antioxidant Activity: Cyathuscavins neutralize reactive oxygen species (ROS) via hydroxyl group-mediated electron donation, a mechanism shared with phenolic polyketides like pulvinatal .

- DNA Protection : Unique to cyathuscavins, this activity is hypothesized to involve stabilization of DNA helix structure or prevention of strand breaks under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.